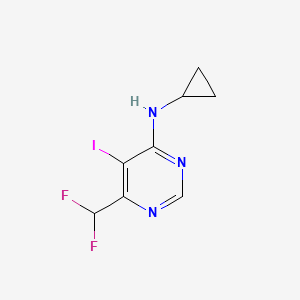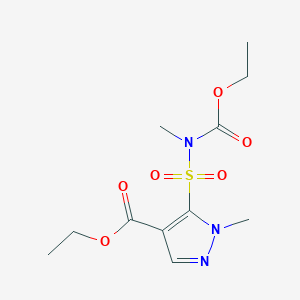
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an ethoxycarbonyl group, and a methylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The ethoxycarbonyl group is introduced through esterification reactions, while the methylsulfamoyl group is added via sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxycarbonyl or methylsulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The ethoxycarbonyl and methylsulfamoyl groups may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl oxazole-5-carboxylate: Used in pharmaceuticals and organic light-emitting diodes.
3-Ethoxycarbonyl isoquinolinium salts: Utilized in the synthesis of new 1,2-dihydroisoquinoline-3-carboxylates.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C11H17N3O6S |
|---|---|
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
ethyl 5-[ethoxycarbonyl(methyl)sulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H17N3O6S/c1-5-19-10(15)8-7-12-13(3)9(8)21(17,18)14(4)11(16)20-6-2/h7H,5-6H2,1-4H3 |
Clave InChI |
MXYREYMSFBCATJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)N(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


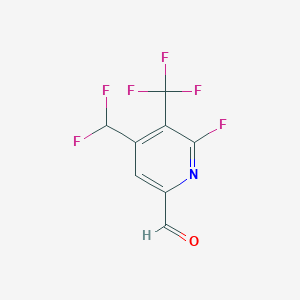
![Furo[2,3-d][1,2]oxazepine-5-carboxylic acid](/img/structure/B11785727.png)
![7-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11785732.png)
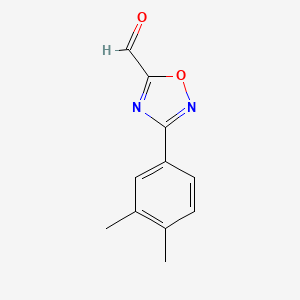
![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)


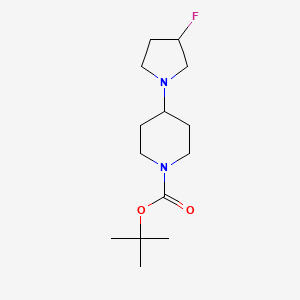

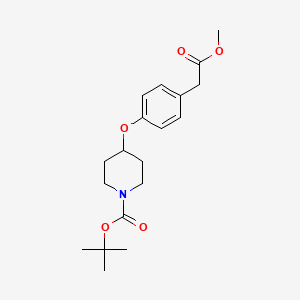
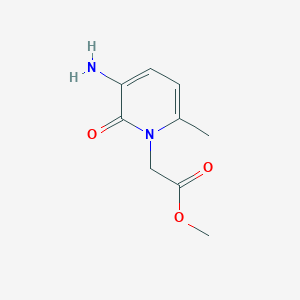
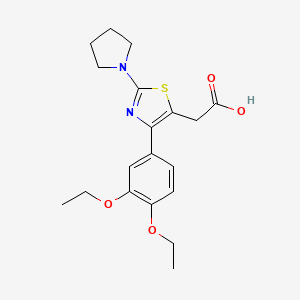
![6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11785780.png)
